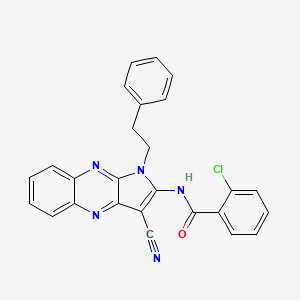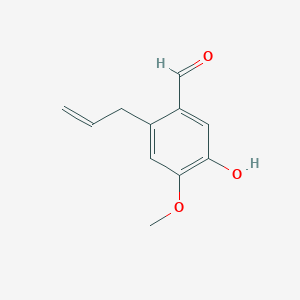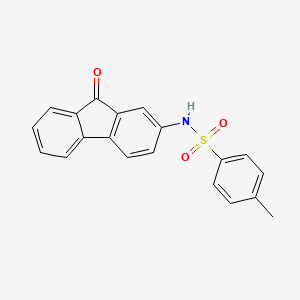![molecular formula C18H12F7NOS B11970270 (2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)
(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE is a synthetic organic compound characterized by the presence of a heptafluoropropyl group attached to a phenyl ring via a sulfur atom. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE typically involves the reaction of 4-((1,1,2,2,3,3,3-heptafluoropropyl)thio)aniline with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL)PHENYL)-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE
- N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE
Uniqueness
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE is unique due to the presence of both a heptafluoropropyl group and an acrylamide moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H12F7NOS |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
(E)-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H12F7NOS/c19-16(20,17(21,22)23)18(24,25)28-14-9-7-13(8-10-14)26-15(27)11-6-12-4-2-1-3-5-12/h1-11H,(H,26,27)/b11-6+ |
InChI-Schlüssel |
OKGMGDSLMCPGPB-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11970193.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970196.png)
![diisobutyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11970209.png)


![6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11970225.png)
![n-[3-(Diethylamino)propyl]acetamide](/img/structure/B11970231.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970236.png)
![N-[(Z)-morpholin-4-yl(4-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11970242.png)
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11970247.png)


![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11970265.png)

